molecular formula C23H24N4O4 B5816211 ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5816211
M. Wt: 420.5 g/mol
InChI Key: HVUBGUWPVAGHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrrolo-quinoxaline derivative characterized by a 2-(3,4-dimethoxyphenyl)ethyl substituent at the 1-position and an ethyl carboxylate ester at the 3-position.

Properties

IUPAC Name

ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-4-31-23(28)19-20-22(26-16-8-6-5-7-15(16)25-20)27(21(19)24)12-11-14-9-10-17(29-2)18(13-14)30-3/h5-10,13H,4,11-12,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUBGUWPVAGHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (referred to as EAPQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of EAPQ, supported by relevant case studies and research findings.

Synthesis of EAPQ

The synthesis of EAPQ involves the use of pyrroloquinoxaline derivatives, which are known for their pharmacological properties. A novel approach using Buchwald amination-cyclization has been reported for synthesizing various pyrido[2,3-b]quinoxaline-3-carboxylate derivatives, including EAPQ. This method allows for the rapid formation of these compounds with moderate to good yields .

Biological Activity

EAPQ exhibits a range of biological activities that are being actively researched. Key areas of focus include:

  • Anticancer Activity : EAPQ has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrrolo[2,3-b]quinoxaline derivatives possess low nanomolar affinity towards Eph kinases, which are involved in various cancers . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring significantly affect the compound's potency against cancer cell lines.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicate that EAPQ can effectively scavenge hydroxyl radicals, suggesting its potential as a radical scavenger in physiological environments .
  • Anti-inflammatory Effects : Similar compounds in the quinoxaline family have been noted for their anti-inflammatory properties, indicating that EAPQ may also contribute to reducing inflammation .

Case Study 1: Anticancer Activity

A study investigated the effects of EAPQ on various cancer cell lines. The compound demonstrated significant cytotoxicity against Jurkat and A-431 cells, with IC50 values lower than those of reference drugs like doxorubicin. Molecular dynamics simulations indicated strong interactions between EAPQ and the Bcl-2 protein, a key player in cancer cell survival .

Case Study 2: Antioxidant Evaluation

In another study focused on antioxidant activity, EAPQ was compared with known antioxidants such as Trolox and gallic acid. The results showed that EAPQ had comparable scavenging capabilities against hydroxyl radicals but was less effective against hydroperoxyl radicals in nonpolar environments .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits cell proliferation; effective against specific cancer lines
AntioxidantScavenges hydroxyl radicals; comparable to established antioxidants
Anti-inflammatoryPotential therapeutic use in inflammatory diseases

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Average Mass (g/mol) Substituent at 1-Position Key Functional Groups ChemSpider/MDL ID
Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target) C₂₃H₂₅N₄O₄ (estimated) ~437.5 (estimated) 2-(3,4-Dimethoxyphenyl)ethyl Ethyl carboxylate, dimethoxy phenyl Not explicitly provided
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₂₄N₄O₂ 340.427 Hexyl Ethyl carboxylate 1288048
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₁₄Cl₂N₄O₂ 401.247 3,5-Dichlorophenyl Ethyl carboxylate, chloro groups 855415
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₀H₁₆F₃N₄O₂ 401.36 (estimated) 3-(Trifluoromethyl)phenyl Ethyl carboxylate, CF₃ group MFCD01876873
Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₁₇N₅O₂ 347.37 4-Aminophenyl Ethyl carboxylate, amino group MFCD00352886

Key Observations:

Substituent Effects on Molecular Mass :

  • The target compound’s 2-(3,4-dimethoxyphenyl)ethyl group contributes to a higher estimated mass (~437.5 g/mol) compared to simpler analogs like the hexyl-substituted derivative (340.427 g/mol) .
  • Halogenated derivatives (e.g., dichlorophenyl , trifluoromethyl ) exhibit increased mass due to heavier atoms (Cl, F).

Polarity and Solubility: The 3,4-dimethoxy group in the target compound enhances polarity compared to non-polar hexyl or lipophilic trifluoromethyl substituents. This may improve aqueous solubility relative to dichlorophenyl analogs . The 4-aminophenyl analog introduces a primary amine, which increases hydrogen-bonding capacity and solubility in polar solvents.

The trifluoromethyl group imparts strong electron-withdrawing effects, which may enhance metabolic stability compared to methoxy groups.

Analytical Data

  • Elemental Analysis: reports C, H, N percentages for ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (C, 69.59%; H, 6.12%; N, 15.46%) , demonstrating consistency with theoretical values. Similar precision is expected for the target compound.
  • Mass Spectrometry: Analogs like ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit a monoisotopic mass of 400.049381 Da, highlighting the role of substituents in fragmentation patterns.

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • Lipophilic analogs (e.g., trifluoromethyl , dichlorophenyl ) may exhibit improved blood-brain barrier penetration compared to the target compound.
  • The 4-aminophenyl derivative could serve as a prodrug candidate, leveraging the amine for targeted delivery.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrrolo-quinoxaline derivatives are prepared by reacting substituted pyrrole esters with acyl chlorides or aryl halides under reflux conditions (e.g., using DMF as a solvent at 80–100°C). Key intermediates, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, are characterized via ESI-MS for molecular weight confirmation and 1^1H NMR (300 MHz, DMSO-d6) to verify substituent positions and purity. For instance, δ 12.52 ppm (s, 1H) in 1^1H NMR corresponds to NH protons in pyrrole derivatives .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 6.32 ppm for pyrrole protons) and integration ratios to confirm substituent positions. Methoxy groups (3,4-dimethoxyphenyl) appear as singlets at δ ~3.75–3.85 ppm.
  • ESI-MS : Use positive-ion mode to detect the molecular ion peak (e.g., [M+1]+^+ at m/z ~480–500 range, depending on substituents). For related compounds, ESIMS m/z values align with theoretical molecular weights within ±0.3 Da .

Q. What experimental designs are recommended for preliminary bioactivity screening?

  • Methodological Answer : Use a tiered approach:

In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays at 10 µM–100 µM concentrations.

Dose-response curves : Test at 5–6 concentrations (e.g., 0.1–50 µM) to calculate IC50_{50} values.

Control groups : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%). Statistical validation via ANOVA (p < 0.05) ensures reproducibility .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding mode with biological targets?

  • Methodological Answer :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., quinoxaline-binding kinases). Optimize ligand conformations with PM6 semi-empirical methods.

MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding). Cross-validate with experimental IC50_{50} data .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for pyrrolo-quinoxaline derivatives?

  • Methodological Answer :

  • Data normalization : Account for batch-to-batch variability by normalizing activity data to internal controls (e.g., % inhibition relative to a reference compound).
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to identify physicochemical descriptors (e.g., logP, polar surface area) driving activity discrepancies.
  • Synthetic validation : Resynthesize outliers (e.g., compounds with >20% deviation in IC50_{50}) and retest under standardized conditions .

Q. How can advanced separation technologies (e.g., HPLC-MS/MS) optimize purity analysis and metabolite identification?

  • Methodological Answer :

  • HPLC conditions : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (0.1% formic acid in H2_2O/ACN). Monitor at 254 nm for quinoxaline chromophores.
  • MS/MS fragmentation : Apply collision-induced dissociation (CID) at 20–30 eV to characterize metabolites. Key fragments (e.g., m/z 320.1 for demethylated products) confirm metabolic pathways.
  • Validation : Compare retention times and spectra with synthetic standards .

Methodological Notes

  • Experimental Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction yields by varying temperature, solvent polarity, and catalyst loading. For example, a 33^3 design reduces required experiments from 27 to 15 while maintaining statistical power .
  • Data Contradictions : Use Bland-Altman plots to assess agreement between computational predictions (e.g., docking scores) and experimental results (e.g., IC50_{50}). Discrepancies >2σ warrant re-evaluation of force field parameters or assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.